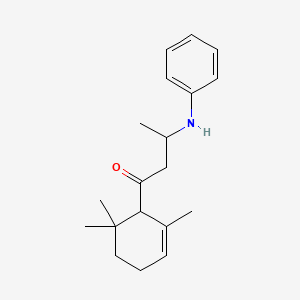
N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: is a synthetic chemical compound with potential applications across multiple scientific fields, such as chemistry, biology, and medicine. The intricate structure indicates its potential for unique interactions within biological systems and chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To prepare N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, a stepwise synthetic approach involving multiple stages of chemical reactions is utilized. The primary components, such as triazole derivatives and methoxybenzamides, undergo condensation and alkylation processes. The synthesis typically involves reaction conditions such as temperature control, pH adjustments, and the use of specific solvents to facilitate each reaction stage.
Industrial Production Methods: Scaling the synthesis for industrial production requires optimizing reaction conditions for larger volumes, ensuring high yields and purity. Techniques such as continuous flow chemistry and automation can enhance efficiency and consistency in producing this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidative reactions where specific functional groups are modified.
Reduction: Reduction reactions might be employed to alter the compound's functional groups for targeted modifications.
Substitution: N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can participate in substitution reactions, where its functional groups are replaced with others.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions under specific conditions, like controlled temperature and solvent environment.
Major Products Formed: Oxidative reactions might lead to the formation of oxides, while reduction could yield deoxygenated derivatives. Substitution reactions result in new compounds with altered functional groups, potentially enhancing their reactivity or stability.
Applications De Recherche Scientifique
Chemistry: The compound's unique structure makes it a valuable subject in studying reaction mechanisms and developing new synthetic pathways.
Biology and Medicine: In biological contexts, N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could be explored for its potential as a pharmaceutical agent, given its ability to interact with biological targets, potentially leading to new drug discoveries.
Industry: Its properties might find applications in the development of specialized materials, including polymers and other advanced materials used in technology and manufacturing.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, specifically targeting biological pathways and molecular targets. The triazole ring can bind to specific proteins or enzymes, modulating their activity. These interactions might inhibit or activate biological pathways, making the compound potentially useful in therapeutic contexts.
Comparaison Avec Des Composés Similaires
N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but different functional group, altering its reactivity.
4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide: Similar backbone but different side chains.
Hope this gives you a comprehensive understanding! Shall we dive deeper into any section?
Propriétés
IUPAC Name |
N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-3-4-14-28-21-24-23-19(25(21)17-8-6-5-7-9-17)15-22-20(26)16-10-12-18(27-2)13-11-16/h10-13,17H,3-9,14-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGMTFXRCBQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)




![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)
![methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate](/img/structure/B2789237.png)
![Thieno[3,2-b]thiophene-2-sulfonyl chloride](/img/structure/B2789239.png)

![3-methoxy-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2789241.png)



